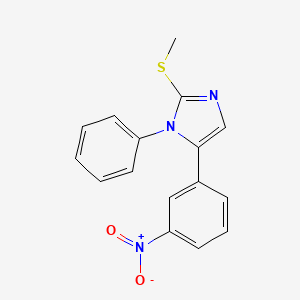

2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

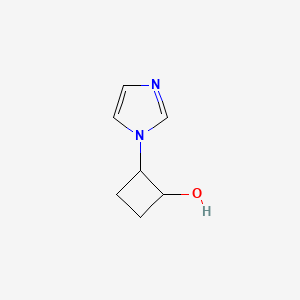

The compound is an imidazole derivative. Imidazoles are a type of heterocyclic aromatic organic compound that contain a five-membered ring of two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of imidazole derivatives generally consists of a five-membered ring containing two nitrogen atoms and three carbon atoms . The specific positions of the methylthio, 3-nitrophenyl, and phenyl groups in “2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole” would need to be confirmed through spectroscopic analysis.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . The specific reactions that “2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole” can undergo would depend on the positions and reactivities of the substituent groups.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole”, it’s difficult to provide an accurate analysis of its properties.

Applications De Recherche Scientifique

Inhibitory Effect on Aldehyde Dehydrogenase

2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a structurally related compound, demonstrates a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This effect is established through detailed studies involving NMR analysis (Klink, Pachler, & Gottschlich, 1985).

Antimicrobial Applications

Imidazole derivatives, such as those synthesized in the study by Narwal et al. (2012), show significant antimicrobial activities. Various derivatives like 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole were tested against Candida albicans, demonstrating broad applications in clinical medicine and pharmacological studies (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Synthesis of Stable Nitroxyl Radicals

Reactions of 4H and 2H-imidazole oxides with organolithium compounds followed by oxidation afford stable nitroxyl radicals. This synthesis route is vital for creating sterically hindered radicals and derivatives of 2- and 3-imidazolines, highlighting the chemical versatility of imidazole derivatives (Reznikov & Volodarskii, 1993).

H3-Receptor Histamine Antagonism

A study by Ganellin et al. (1996) synthesized [[(4-Nitrophenyl)X]alkyl]imidazole isosteres, which were evaluated for H3-receptor histamine antagonism. This research suggests potential drug development applications for imidazole derivatives in treating histamine-related conditions (Ganellin, Fkyerat, Bang-Andersen, Athmani, Tertiuk, Garbarg, Ligneau, & Schwartz, 1996).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-methylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22-16-17-11-15(18(16)13-7-3-2-4-8-13)12-6-5-9-14(10-12)19(20)21/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJCGTQNIIKLJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea](/img/structure/B2367187.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367190.png)

![benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2367193.png)

![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)

![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)